molecular formula C23H17ClN2O4 B3714825 5-(3-chloro-2-methylphenyl)-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B3714825
M. Wt: 420.8 g/mol
InChI Key: NFTKGFCJZYKCOQ-UHFFFAOYSA-N
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Description

5-(3-chloro-2-methylphenyl)-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is a complex organic compound that features both furan and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for such purposes due to its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-methylphenyl)-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-(3-chloro-2-methylphenyl)-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The furan and phenyl groups allow it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride
  • 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives

Uniqueness

What sets 5-(3-chloro-2-methylphenyl)-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide apart from similar compounds is its unique combination of furan and phenyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-14-17(7-3-8-18(14)24)19-10-11-21(30-19)23(28)26-16-6-2-5-15(13-16)25-22(27)20-9-4-12-29-20/h2-13H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTKGFCJZYKCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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